molecular formula C7H8FNO B6618615 2-fluoro-6-methoxy-4-methylpyridine CAS No. 1228897-87-7

2-fluoro-6-methoxy-4-methylpyridine

Cat. No. B6618615
CAS RN: 1228897-87-7
M. Wt: 141.14 g/mol
InChI Key: XYXYZWWRKONZLE-UHFFFAOYSA-N
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Description

2-Fluoro-6-methoxy-4-methylpyridine, also known as 2-fluoro-6-picoline, is an organic compound with the molecular formula C7H8FNO . It has a molecular weight of 141.14 g/mol .


Synthesis Analysis

The synthesis of this compound can be achieved via diazotization of 2-amino-6-methylpyridine in hydrogen fluoride containing a 40% pyridine solution . An optimized strategy for the synthesis of potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine has been reported .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with a fluorine atom at the 2-position, a methoxy group at the 6-position, and a methyl group at the 4-position .


Chemical Reactions Analysis

The effect of substituents on the spectral properties of this compound has been investigated based on 13C NMR, UV, and IR spectral data .

Safety and Hazards

2-Fluoro-6-methoxy-4-methylpyridine is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-fluoro-6-methoxy-4-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c1-5-3-6(8)9-7(4-5)10-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYXYZWWRKONZLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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